Chitotetraose tetrahydrochloride is a chitin-derived oligosaccharide that consists of four N-acetylglucosamine units linked together. It is classified as a chito-oligomer, which are short-chain derivatives of chitin, a biopolymer found in the exoskeletons of arthropods and the cell walls of fungi. Chitotetraose tetrahydrochloride has garnered attention for its potential applications in various scientific fields, including agriculture, medicine, and biotechnology.
Chitotetraose tetrahydrochloride is primarily derived from the enzymatic or chemical hydrolysis of chitosan, a deacetylated form of chitin. This compound can also be isolated from arbuscular mycorrhizal fungi, which play a crucial role in plant nutrient uptake and soil health. It falls under the classification of oligosaccharides and specifically belongs to the category of chito-oligomers due to its structural composition.
The synthesis of chitotetraose tetrahydrochloride can be achieved through several methods:
The choice of method affects the degree of polymerization and the purity of the final product. For instance, hydrolysis conditions such as temperature, time, and concentration of reactants are critical for optimizing yield and minimizing by-products .
Chitotetraose tetrahydrochloride is characterized by its linear structure comprising four N-acetylglucosamine units linked by β-(1→4) glycosidic bonds. The molecular formula is C₁₈H₃₅Cl₄N₁₃O₁₄, with a molecular weight of approximately 508.5 g/mol. The presence of multiple hydroxyl groups contributes to its solubility in water and potential interactions with biological systems.
Chitotetraose tetrahydrochloride can undergo various chemical reactions typical of carbohydrates:
These reactions are significant for modifying the compound's properties for specific applications in research and industry.
Chitotetraose tetrahydrochloride exhibits biological activities that are primarily attributed to its structural components:
These properties make chitotetraose tetrahydrochloride suitable for various applications in research and industry.
Chitotetraose tetrahydrochloride has several notable applications:
Chitotetraose tetrahydrochloride [(GlcNAc)₄·4HCl] is primarily produced through the enzymatic depolymerization of chitin or chitosan polymers, leveraging the specificity of glycosyl hydrolases. Chitin, a β(1→4)-linked polymer of N-acetyl-D-glucosamine (GlcNAc), serves as the primary natural precursor for chitooligosaccharide production. The enzymatic conversion involves endochitinases (EC 3.2.1.14), which cleave internal β-glycosidic bonds within chitin chains, yielding oligomers including chitotetraose as a predominant product. These enzymes are classified into Glycoside Hydrolase Families 18 and 19 (GH18, GH19) based on amino acid sequence homology, with distinct mechanistic actions influencing oligosaccharide profiles [1] [5].
Table 1: Key Enzymes for Chitotetraose Production from Chitin/Chitosan
Enzyme Class | Glycoside Hydrolase Family | Primary Substrate | Cleavage Specificity | Chitotetraose Yield |
---|---|---|---|---|
Endochitinase | GH18 | Chitin/Chitosan | GlcNAc-GlcNAc bonds | Moderate (15-30%) |
Endochitinase | GH19 | Chitin | GlcNAc-GlcNAc bonds | High (30-50%) |
Chitosanase | GH46, GH75 | Chitosan | GlcN-GlcN bonds | Low (<10%) |
GH18 chitinases (e.g., from Bacillus circulans) exhibit a subsite affinity requirement for GlcNAc at the -1 position, favoring the release of even-numbered oligomers like chitotriose and chitotetraose. In contrast, GH19 chitinases (e.g., from Streptomyces griseus) lack this strict requirement and generate more heterogeneous mixtures. The degree of acetylation (DA) of the chitosan substrate critically determines enzymatic efficiency. Chitin (DA >70%) is optimal for chitinases, while partially deacetylated chitosan (DA 30-70%) requires tailored chitosanases or non-specific enzymes (e.g., cellulases, lysozyme) for hydrolysis, albeit with reduced chitotetraose specificity [5] [9].
Recent advances employ enzyme engineering to enhance chitotetraose yields. For example, mutant chitinases with modified substrate-binding pockets exhibit increased selectivity for tetraose production. Additionally, multi-enzyme cocktails combining endochitinases with exochitinases (e.g., chitobiosidases) minimize the accumulation of undesired monomers or dimers, directing the reaction toward tetrameric oligosaccharides. Process optimization studies reveal that hydrolysis efficiency correlates with reaction time, enzyme-to-substrate ratio, and substrate pretreatment. For instance, colloidal chitin hydrolysis by Paecilomyces thermophila exochitinase yields >90% N-acetyl chitobiose under optimal conditions, underscoring the need for precise enzyme selection for tetraose production [5] [9].
Chitotetraose serves as a pivotal signaling molecule in establishing arbuscular mycorrhizal (AM) symbiosis between fungi and plants. AM fungi, such as Glomus species, secrete chitin oligomers into the rhizosphere, where they are perceived by host roots to initiate symbiotic programming. Research using actinorhizal plants (Casuarina glauca and Discaria trinervis) demonstrates that chitotetraose mimics the bioactivity of native AM fungal exudates, triggering calcium spiking in root epidermal cells—a hallmark early response in symbiont recognition [2].
The structural specificity of chitotetraose in symbiosis is evident when compared to longer or shorter chitin oligomers. While chitotriose (3-mer) and chitopentaose (5-mer) induce weak or delayed calcium responses, chitotetraose elicits rapid and sustained oscillations comparable to those induced by crude fungal exudates. This specificity arises from the optimal spatial configuration of chitotetraose for receptor binding, as confirmed through in vivo Ca²⁺ reporter assays in Casuarina root cells. Notably, chitotetraose outperforms lipo-chitooligosaccharides (LCOs)—signals in rhizobial symbiosis—in activating the conserved symbiosis signaling pathway (CSSP) in AM hosts, highlighting its evolutionary significance in fungal-plant interactions [2].
Table 2: Comparative Efficiency of Chitin Oligomers as Symbiotic Elicitors
Oligosaccharide | Calcium Spiking Amplitude | Response Latency (min) | CSSP Activation Efficiency |
---|---|---|---|
Chitotriose | Low | >30 | Weak |
Chitotetraose | High | <10 | Strong |
Chitopentaose | Moderate | 15–20 | Moderate |
Fungal Exudates | High | <10 | Strong |
Chitotetraose activates the conserved symbiosis signaling pathway (CSSP)—a calcium-dependent signaling cascade essential for AM fungal colonization. In plant roots, chitotetraose is detected by lysin-motif (LysM) receptor kinases (e.g., MtLYK3 in Medicago truncatula), which dimerize upon ligand binding and phosphorylate downstream components. This initiates a signaling cascade involving the nuclear pore protein CASTOR, the cation channel POLLUX, and the calcium- and calmodulin-dependent kinase CCaMK (encoded by DMI3). Phosphorylated CCaMK activates the transcription factor CYCLOPS, which induces symbiosis-related genes [2] [6].
Chitotetraose-induced CSSP activation exhibits tissue-specific dynamics. In Casuarina glauca, epidermal cells targeted by AM hyphae show intense calcium oscillations within minutes of chitotetraose exposure. Genetic studies using ccamk/dmi3 mutants confirm the irreplaceable role of this pathway: mutants fail to initiate calcium spiking or symbiotic gene expression when treated with chitotetraose. Notably, chitotetraose is more potent than fungal lipo-chitooligosaccharides (LCOs) in CSSP induction, suggesting distinct receptor affinities for short-chain chitin oligomers versus lipid-decorated variants. This specificity may explain why actinorhizal plants—which host both AM fungi and nitrogen-fixing Frankia bacteria—discriminate between fungal and bacterial microsymbionts during early recognition [2].
Scalable production of chitotetraose tetrahydrochloride requires innovative approaches to overcome the recalcitrance of native chitin and the heterogeneity of enzymatic hydrolysates. Traditional chemical hydrolysis using HCl generates undesirable byproducts (e.g., deacetylated monomers, toxic furanics) and poor oligomer yields. Modern strategies employ integrated bioprocessing combining pretreatment, enzymatic hydrolysis, and purification:
Metabolic engineering of microbial hosts (e.g., Escherichia coli) expressing nodC genes from rhizobia enables de novo synthesis of chitin oligomers. Co-expression of nodC (chitin oligomer synthase) and truncated chiA (chitinase) in chb-operon mutants redirects metabolism toward chitobiose accumulation, which serves as a precursor for enzymatic elongation to chitotetraose. This approach circumvents the need for chitin extraction and offers a sustainable route for pharmaceutical-grade chitotetraose production [5].
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